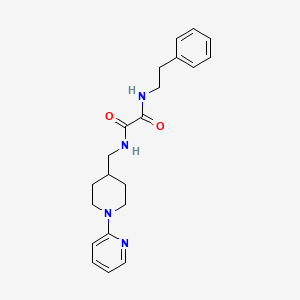
N1-phenethyl-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-phenethyl-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide, also known as PPO, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. PPO is a white crystalline powder that belongs to the class of oxalamide derivatives. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant-like effects in animal models.
Scientific Research Applications
Pharmacokinetic Modeling : A study by Sterner et al. (2013) developed a physiologically based pharmacokinetic model for a structurally related oxime, which is significant in understanding the pharmacokinetics of similar compounds like N1-phenethyl-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide. This model can be crucial in optimizing dosing regimens to improve therapeutic efficacy in human populations (Sterner et al., 2013).
Molecular Structure Analysis : Research by Lai et al. (2006) focused on the molecular structures of isomeric compounds related to this compound. The study revealed the importance of C–H⋯N, C–H⋯π and π⋯π interactions in the crystal packing of these compounds, which is critical for understanding their physical and chemical properties (Lai, Mohr, & Tiekink, 2006).
Neuroprotective Effects : Amazzal et al. (2007) investigated the neuroprotective effects of mangiferin against toxicity induced by 1-methyl-4-phenyl-pyridine ion (MPP+), which is structurally related to this compound. This research is significant in exploring potential therapeutic applications for neurodegenerative diseases (Amazzal, Lapôtre, Quignon, & Bagrel, 2007).
Bioactivity Studies : Xue Si-jia (2011) conducted a study on a novel compound synthesized from a similar chemical structure, which exhibited broad inhibitory activities toward fungi. This research contributes to the understanding of the bioactivity of such compounds (Xue Si-jia, 2011).
Synthetic Methods and Applications : Chen et al. (2023) described the use of a related ligand in copper-catalyzed coupling reactions. This highlights the relevance of such compounds in synthetic chemistry, particularly in creating diverse internal alkynes (Chen, Li, Xu, & Ma, 2023).
properties
IUPAC Name |
N-(2-phenylethyl)-N'-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c26-20(23-13-9-17-6-2-1-3-7-17)21(27)24-16-18-10-14-25(15-11-18)19-8-4-5-12-22-19/h1-8,12,18H,9-11,13-16H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWYSHHRTQBJOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


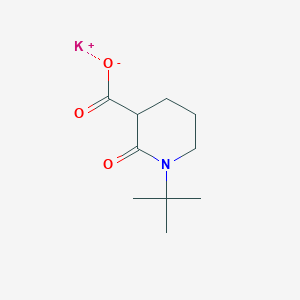
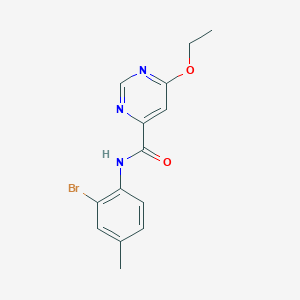


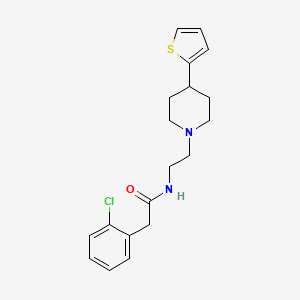

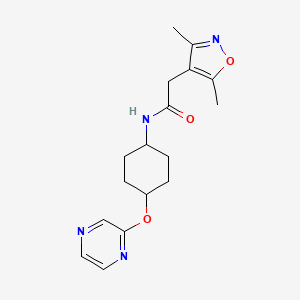




![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2839507.png)
